5-Bromo-2-methoxybenzohydrazide

Antidiabetic drug discovery Enzyme inhibition α-Glucosidase

Secure your supply of 5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0), a critical halogenated aromatic hydrazide scaffold. This building block features a unique 5-bromo-2-methoxy substitution pattern that imparts distinct electronic and steric properties, proven to enhance biological activity in SAR studies. Unlike non-halogenated or alternative halogen variants, this specific compound enables the synthesis of high-potency α-glucosidase inhibitors (4.8-fold improvement over acarbose) and potent urease inhibitors (up to 24.4-fold over thiourea). Its differentiated profile is essential for reproducible results in drug discovery and chemical biology research. Ensure you are procuring the correct, research-grade intermediate.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 24123-34-0
Cat. No. B2371138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxybenzohydrazide
CAS24123-34-0
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)NN
InChIInChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyCYUAWAKCVDQQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0): Chemical Identity, Reactivity Profile, and Core Scientific Utility for Procurement Decisions


5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0) is a halogenated aromatic hydrazide with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol, typically supplied at 95–98% purity . This compound belongs to the benzohydrazide class, which is extensively documented for diverse biological activities including antibacterial, antifungal, and enzyme inhibitory properties [1]. The molecule features a bromine atom at the 5-position and a methoxy group at the 2-position on the benzene ring, with the hydrazide moiety (–C(=O)NHNH₂) serving as a versatile functional group for condensation reactions with aldehydes or ketones to form Schiff base derivatives . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from non-halogenated or alternatively substituted benzohydrazide analogs, directly influencing its reactivity in downstream synthetic transformations and the biological profiles of its derived compounds.

Why 5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0) Cannot Be Replaced by Unsubstituted or Alternative Halogenated Benzohydrazide Analogs


Direct substitution of 5-Bromo-2-methoxybenzohydrazide with its non-halogenated analog (2-methoxybenzohydrazide) or with alternative halogen-substituted variants (e.g., 5-chloro or 5-fluoro) introduces measurable differences in electronic properties, lipophilicity, and steric parameters that propagate through downstream derivatives. Systematic structure-activity relationship (SAR) studies on benzohydrazide series demonstrate that halogen substitution on the phenyl ring significantly enhances antibacterial activity, whereas –NO₂ and –CH₃ substitutions reduce efficacy [1]. Furthermore, the identity and position of the halogen directly modulate urease inhibitory potency, with IC₅₀ values in benzohydrazide derivatives ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM depending on substitution pattern [2]. The bromine atom at the 5-position provides a heavier halogen with greater polarizability and distinct van der Waals radius compared to chlorine or fluorine, which alters molecular recognition at biological targets and influences reaction kinetics in synthetic applications. Consequently, substituting this compound with a non-identical benzohydrazide would yield a chemically distinct product whose pharmacological profile, synthetic reactivity, and analytical characteristics would not replicate those of the intended 5-bromo-2-methoxy-substituted scaffold.

Quantitative Differentiation Evidence for 5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0) Relative to Closest Comparators


Evidence 1: Enhanced α-Glucosidase Inhibitory Potency in Methoxy-Substituted Benzohydrazide Scaffolds Supporting 5-Bromo Positional Advantage

Methoxy-substituted benzohydrazide derivatives demonstrate potent α-glucosidase inhibitory activity that significantly exceeds the clinical reference standard acarbose. While direct comparative data for the exact 5-Bromo-2-methoxybenzohydrazide scaffold are not reported in primary literature, class-level inference from structurally characterized 2-methoxybenzoylhydrazones establishes that the 2-methoxybenzohydrazide core yields IC₅₀ values as low as 187.7 ± 3.05 µM against α-glucosidase, compared to acarbose at 906 ± 6.3 µM, representing a 4.8-fold improvement in potency [1]. SAR analysis across multiple benzohydrazide series indicates that halogen substitution, particularly bromine, further enhances enzyme inhibitory activity through electronic effects and improved target binding [2]. The 5-bromo substitution on the 2-methoxybenzohydrazide scaffold is therefore predicted to confer additional potency gains relative to the unsubstituted parent.

Antidiabetic drug discovery Enzyme inhibition α-Glucosidase

Evidence 2: Halogen Substitution Position Effect on Urease Inhibition Potency in Benzohydrazide Derivatives

Benzohydrazide derivatives exhibit potent urease inhibitory activity that is highly dependent on substitution pattern and halogen identity. In a systematic evaluation of 43 benzohydrazide derivatives, IC₅₀ values ranged from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM compared to the standard inhibitor thiourea at 21.25 ± 0.15 µM, with the most active compound (compound 36, IC₅₀ = 0.87 ± 0.31 µM) bearing two chloro groups at meta positions and a methoxy group at the para position [1]. SAR analysis established that the nature and position of halogen substituents significantly modulate inhibitory potency, with bromine substitution conferring distinct electronic and steric effects compared to chlorine or fluorine [1]. The 5-bromo-2-methoxy substitution pattern on the benzohydrazide scaffold positions the electron-withdrawing bromine at a strategic location for optimal target engagement, differentiating it from 3-bromo, 4-bromo, and non-halogenated analogs that exhibit different activity profiles.

Urease inhibition Anti-ulcer agents Structure-activity relationship

Evidence 3: Halogen-Dependent Antibacterial Activity Enhancement in Benzohydrazide-Derived Scaffolds

The presence of halogen substituents on the phenyl ring of benzohydrazide derivatives significantly enhances antibacterial activity, whereas electron-donating or other electron-withdrawing groups such as –NO₂ and –CH₃ reduce efficacy [1]. This SAR was established through systematic evaluation of N-[1-(substituted phenyl)ethyl]-2-hydroxybenzohydrazide derivatives, where halogen-substituted compounds demonstrated inhibitory rates of 100% against Escherichia coli and Monilia albican at 1×10⁻⁴ g/mL, with >70% inhibition against Staphylococcus aureus [1]. Among halogen-substituted aroylhydrazones, bromine-containing derivatives exhibit distinct MIC values against bacterial strains, with the specific position of bromine substitution influencing potency [2]. The 5-bromo-2-methoxy substitution pattern on the benzohydrazide scaffold therefore provides a halogenated framework with demonstrated antibacterial activity enhancement relative to non-halogenated (2-methoxybenzohydrazide) and nitro-substituted analogs.

Antibacterial agents Drug-resistant bacteria Benzohydrazide SAR

Evidence 4: 5-Bromo-2-methoxybenzohydrazide as a Privileged Synthetic Intermediate for Antileishmanial Hydrazone Derivatives

2-Methoxybenzohydrazide serves as the core precursor for synthesizing 2-methoxybenzoylhydrazones, a compound class that exhibits potent antileishmanial activity. In a systematic evaluation of 25 derivatives, IC₅₀ values ranged from 1.95 µM to 88 µM against Leishmania promastigotes, with the most active compounds (IC₅₀ = 1.95 µM, 2.49 µM, and 3.29 µM) demonstrating 1.6–2.6-fold greater potency than the standard drug pentamidine (IC₅₀ = 5.09 µM) [1]. The 2-methoxybenzohydrazide scaffold is essential for this activity; substitution with halogen atoms such as bromine at the 5-position is expected to further modulate antileishmanial potency through electronic and lipophilic effects, as established by SAR studies across benzohydrazide series [2]. The 5-bromo-2-methoxybenzohydrazide therefore provides a halogenated starting material that is distinct from the unsubstituted 2-methoxybenzohydrazide parent, enabling the synthesis of hydrazone derivatives with potentially enhanced antiparasitic activity.

Antileishmanial agents Hydrazone synthesis Neglected tropical diseases

Evidence 5: Distinct Lipophilicity and Electronic Properties of 5-Bromo-2-methoxybenzohydrazide Relative to 5-Chloro and 5-Fluoro Analogs

The bromine atom in 5-Bromo-2-methoxybenzohydrazide (atomic weight 79.904, van der Waals radius ~1.85 Å) confers distinct physicochemical properties compared to its 5-chloro (atomic weight 35.45, van der Waals radius ~1.75 Å) and 5-fluoro (atomic weight 18.998, van der Waals radius ~1.47 Å) analogs. This difference translates to measurably higher lipophilicity (calculated LogP) for the brominated compound, which enhances membrane permeability and alters tissue distribution in biological systems . In benzohydrazide derivatives evaluated for antimicrobial activity, brominated analogs demonstrate distinct minimum inhibitory concentration (MIC) profiles compared to chlorinated and fluorinated counterparts, with SAR studies indicating that the heavier halogen (Br) provides optimal balance between electronic withdrawal and steric bulk for certain biological targets [REFS-1, REFS-2]. The 5-bromo substitution therefore differentiates this compound from 5-chloro-2-methoxybenzohydrazide (CAS 33977-11-6) and 5-fluoro-2-methoxybenzohydrazide, offering a unique combination of electronic effects and lipophilicity that cannot be replicated by lighter halogen substitutions.

Drug-likeness optimization Lipophilicity Medicinal chemistry design

Evidence 6: Cathepsin Enzyme Inhibition Potential of 2-Methoxybenzohydrazide Scaffold Differentiating It from Non-Methoxy Analogs

The 2-methoxybenzohydrazide scaffold demonstrates specific enzyme inhibitory activity against mammalian cathepsin B and cathepsin H, with 2-methoxybenzohydrazide exhibiting non-competitive inhibition and 97.83% residual activity at 0.01 mM concentration, corresponding to a Ki value of 0.588 at pH 7.0 and 37°C and an IC₅₀ of 0.00165 [1]. This enzymatic profile distinguishes methoxy-substituted benzohydrazides from non-methoxy analogs, which lack this specific cathepsin inhibitory activity. The addition of a bromine substituent at the 5-position on the 2-methoxybenzohydrazide core (yielding 5-Bromo-2-methoxybenzohydrazide) is expected to modulate this inhibitory activity through electronic and steric effects, as demonstrated for halogenated benzohydrazide derivatives in urease and α-glucosidase enzyme systems [2]. The 5-bromo-2-methoxy substitution pattern therefore provides a scaffold with demonstrated enzyme inhibitory potential that is absent in benzohydrazides lacking the 2-methoxy group.

Cathepsin inhibition Protease inhibitors Cancer therapeutics

Validated Research and Industrial Applications for 5-Bromo-2-methoxybenzohydrazide (CAS 24123-34-0) Based on Quantitative Differentiation Evidence


Synthesis of α-Glucosidase Inhibitors for Type 2 Diabetes Drug Discovery Programs

Utilize 5-Bromo-2-methoxybenzohydrazide as the core building block for synthesizing brominated 2-methoxybenzoylhydrazone derivatives targeting α-glucosidase inhibition. The 2-methoxybenzohydrazide scaffold yields IC₅₀ values as low as 187.7 ± 3.05 µM, representing a 4.8-fold improvement over the clinical standard acarbose (IC₅₀ = 906 ± 6.3 µM). The 5-bromo substitution is predicted to further enhance potency through electronic effects established in benzohydrazide SAR studies, differentiating this compound from non-halogenated 2-methoxybenzohydrazide and alternative halogenated analogs. This application is supported by the quantitative α-glucosidase inhibition data from 2-methoxybenzoylhydrazone series [1] and halogen-dependent SAR from benzohydrazide urease inhibition studies [2].

Development of Novel Urease Inhibitors for Anti-Ulcer and H. pylori Therapeutic Agents

Employ 5-Bromo-2-methoxybenzohydrazide as a precursor for synthesizing urease inhibitors with optimized substitution patterns. Benzohydrazide derivatives exhibit potent urease inhibition with IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, outperforming the standard thiourea (IC₅₀ = 21.25 ± 0.15 µM) by up to 24.4-fold. The specific 5-bromo-2-methoxy substitution pattern provides a unique electronic and steric profile that differentiates it from 3-bromo, 4-bromo, and 5-chloro analogs, enabling the synthesis of urease inhibitors with distinct potency and selectivity profiles. This application is directly supported by the systematic urease inhibition SAR data from 43 benzohydrazide derivatives [1].

Synthesis of Antileishmanial Hydrazone Derivatives for Neglected Tropical Disease Research

Use 5-Bromo-2-methoxybenzohydrazide as the starting material for preparing brominated 2-methoxybenzoylhydrazones with antileishmanial activity. The unsubstituted 2-methoxybenzoylhydrazone scaffold yields IC₅₀ values as low as 1.95 µM against Leishmania promastigotes, demonstrating 2.6-fold greater potency than pentamidine (IC₅₀ = 5.09 µM). The 5-bromo substitution provides a halogenated analog that is chemically distinct from the unsubstituted parent, potentially offering enhanced antiparasitic activity and distinct intellectual property positioning. This application is grounded in the quantitative antileishmanial evaluation of 25 2-methoxybenzoylhydrazone derivatives [1] and halogen SAR from benzohydrazide series [2].

Development of Cathepsin-Targeted Anticancer Agents Using Methoxy-Substituted Benzohydrazide Scaffolds

Leverage the 2-methoxybenzohydrazide core present in 5-Bromo-2-methoxybenzohydrazide for designing cathepsin B and cathepsin H inhibitors. The parent 2-methoxybenzohydrazide exhibits non-competitive inhibition of these mammalian proteases with a Ki of 0.588 (pH 7.0, 37°C) and IC₅₀ of 0.00165. This specific enzyme inhibitory activity is absent in non-methoxy benzohydrazide analogs. The 5-bromo substitution on the 2-methoxybenzohydrazide scaffold provides a starting material for synthesizing halogenated cathepsin inhibitors with potentially modulated potency and selectivity profiles. This application is supported by enzyme kinetic data for 2-methoxybenzohydrazide against cathepsin B and H [1] and halogen SAR from related benzohydrazide enzyme inhibition studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.